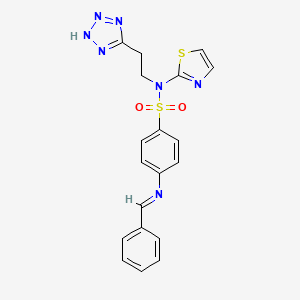
4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide is a complex organic compound that features a combination of aromatic, tetrazole, and thiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Phenylmethylene Intermediate: This step involves the reaction of benzaldehyde with an amine to form the phenylmethylene intermediate.
Tetrazole Formation: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile.
Thiazole Ring Formation: The thiazole ring is synthesized via a condensation reaction between a thioamide and a haloketone.
Final Coupling: The final step involves coupling the phenylmethylene intermediate with the tetrazole and thiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)
- (+/-)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116)
Uniqueness
4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide is unique due to its combination of aromatic, tetrazole, and thiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
78311-66-7 |
|---|---|
Fórmula molecular |
C19H17N7O2S2 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
4-(benzylideneamino)-N-[2-(2H-tetrazol-5-yl)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H17N7O2S2/c27-30(28,26(19-20-11-13-29-19)12-10-18-22-24-25-23-18)17-8-6-16(7-9-17)21-14-15-4-2-1-3-5-15/h1-9,11,13-14H,10,12H2,(H,22,23,24,25) |
Clave InChI |
CYNWDJYFLYTHIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


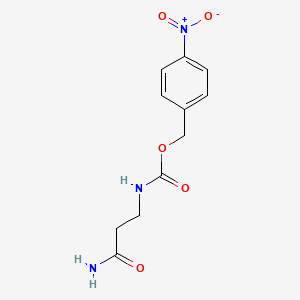
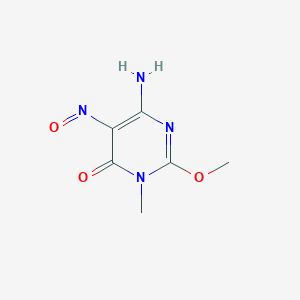




![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
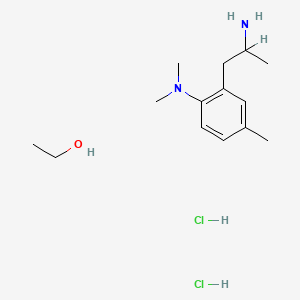
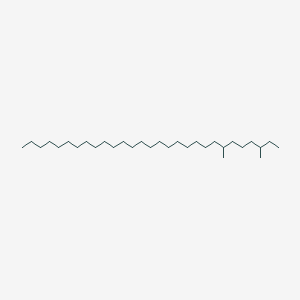
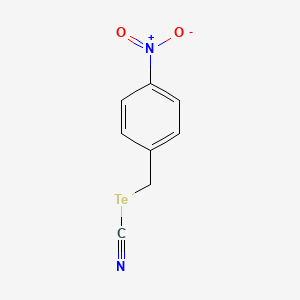
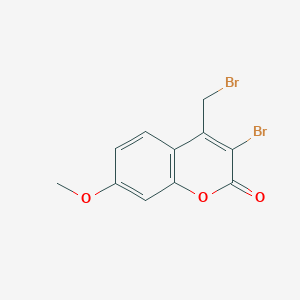
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
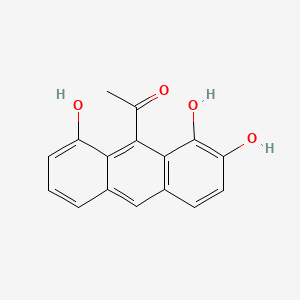
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)
